Chaulmosulfone

Description

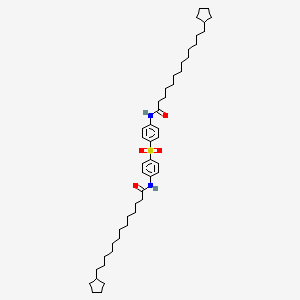

Chaulmosulfone (INN: this compound) is a cyclopentanetridecananilide derivative with the molecular formula C₄₈H₇₆N₂O₄S and CAS number 473-32-5 . It is classified as an investigational drug with potent antifungal activity, though its exact therapeutic indications remain under study . Key physicochemical properties include a high hydrophobicity (XlogP = 15.1), 30 rotatable bonds, and a complex structure (molecular complexity score = 1030) . Its large molecular weight (~777 g/mol) and lipophilicity suggest unique pharmacokinetic behavior compared to smaller sulfone derivatives.

Properties

CAS No. |

473-32-5 |

|---|---|

Molecular Formula |

C48H76N2O4S |

Molecular Weight |

777.2 g/mol |

IUPAC Name |

13-cyclopentyl-N-[4-[4-(13-cyclopentyltridecanoylamino)phenyl]sulfonylphenyl]tridecanamide |

InChI |

InChI=1S/C48H76N2O4S/c51-47(31-19-15-11-7-3-1-5-9-13-17-25-41-27-21-22-28-41)49-43-33-37-45(38-34-43)55(53,54)46-39-35-44(36-40-46)50-48(52)32-20-16-12-8-4-2-6-10-14-18-26-42-29-23-24-30-42/h33-42H,1-32H2,(H,49,51)(H,50,52) |

InChI Key |

OOSYXMPLIGBCDA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)CCCCCCCCCCCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)CCCCCCCCCCCCC4CCCC4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Chaulmosulfone typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The exact synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired chemical bonds.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as crystallization, distillation, and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: Chaulmosulfone undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.

Substitution: Common reagents include halogens, alkylating agents, and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

Chaulmosulfone has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a drug candidate for various diseases.

Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Chaulmosulfone involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogous Sulfones

Structural and Functional Differences

Molecular Complexity : this compound’s large, branched structure (55 heavy atoms) contrasts sharply with simpler sulfones like Dapsone (19 heavy atoms). This complexity may enhance target specificity but reduce bioavailability .

In contrast, Dapsone’s lower XlogP (~0.5) aligns with its systemic use in bacterial infections .

Therapeutic Targets : While this compound targets fungal pathogens, Dapsone inhibits bacterial dihydropteroate synthase in Mycobacterium leprae . Acetosulfone, a sodium salt, may act as a prodrug with improved solubility .

Regulatory and Clinical Status

- Dapsone : Widely approved for leprosy and dermatitis herpetiformis, with well-established safety profiles .

- Acetosulfone/Diathymosulfone : Classified under FDA/EMA as active ingredients but lack detailed clinical data in the provided evidence .

Research Findings and Implications

Antifungal Mechanism : this compound’s activity may stem from disruption of fungal membrane integrity or inhibition of ergosterol biosynthesis, though mechanistic studies are pending .

Comparative Efficacy : Dapsone’s efficacy in bacterial infections is well-documented, whereas this compound’s investigational status limits direct efficacy comparisons .

Synthetic Challenges : this compound’s synthesis is complicated by 4 stereocenters and 6 tautomers, posing hurdles for large-scale production .

Nomenclature and Classification

This compound retains its INN without adaptation in Spanish, unlike other compounds (e.g., chenodeoxycholic acid → ácido chenodeoxicólico), reflecting its niche classification . It is codified in international trade agreements (e.g., WTO HTS codes) and medical classifications (ICD-10: T37.1, Y41.1) .

Biological Activity

Chaulmosulfone is a sulfonyl-containing compound that has garnered attention for its potential biological activity, particularly in the fields of microbiology and pharmacology. This article explores the biological properties of this compound, including its antimicrobial effects, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

This compound is characterized by its sulfonyl functional group, which contributes to its chemical reactivity and biological activity. The compound's structure can be represented as follows:

The exact molecular formula may vary based on specific derivatives or modifications made during synthesis.

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens. Studies indicate that it exhibits significant inhibitory effects on both gram-positive and gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity of this compound Derivatives

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL | |

| Aspergillus niger | 128 µg/mL |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance.

The antimicrobial activity of this compound is thought to stem from several mechanisms:

- Cell Membrane Disruption : this compound may disrupt the integrity of microbial cell membranes, leading to leakage of cellular contents and eventual cell death.

- Inhibition of Enzymatic Activity : The compound could inhibit key enzymes involved in metabolic pathways critical for microbial survival.

- Biofilm Disruption : Some studies suggest that this compound can interfere with biofilm formation, making bacteria more susceptible to treatment.

Case Study 1: Efficacy Against Biofilms

A recent study evaluated the effectiveness of this compound in disrupting biofilms formed by Staphylococcus aureus. The results indicated a significant reduction in biofilm biomass when treated with sub-MIC concentrations of this compound over a 24-hour period. This suggests its potential application in preventing infections associated with implanted medical devices.

Case Study 2: Synergistic Effects with Other Antimicrobials

Another investigation explored the synergistic effects of this compound when combined with conventional antibiotics. The combination therapy demonstrated enhanced efficacy against multidrug-resistant strains of Escherichia coli, indicating that this compound could be used to potentiate existing treatments.

Pharmacological Applications

Beyond its antimicrobial properties, this compound is being investigated for other pharmacological applications:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may have anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation.

- Anticancer Activity : Research is ongoing to assess the cytotoxic effects of this compound on various cancer cell lines, with early results indicating potential for further development as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.